8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane

spirocyclic building block fluorinated intermediate mass spectrometry

8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane (CAS 1374658-11-3, molecular formula C₉H₁₄BrFO₂, molecular weight 253.11 g/mol) is a fluorinated spirocyclic building block belonging to the 1,4-dioxaspiro[4.5]decane family. It features a reactive bromomethyl group and a single fluorine substituent at the 8-position of the spirocyclic scaffold.

Molecular Formula C9H14BrFO2
Molecular Weight 253.11 g/mol
Cat. No. B13042758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane
Molecular FormulaC9H14BrFO2
Molecular Weight253.11 g/mol
Structural Identifiers
SMILESC1CC2(CCC1(CBr)F)OCCO2
InChIInChI=1S/C9H14BrFO2/c10-7-8(11)1-3-9(4-2-8)12-5-6-13-9/h1-7H2
InChIKeyWGZKOHMBLNAPLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane – Core Identifiers and Structural Class


8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane (CAS 1374658-11-3, molecular formula C₉H₁₄BrFO₂, molecular weight 253.11 g/mol) is a fluorinated spirocyclic building block belonging to the 1,4-dioxaspiro[4.5]decane family. It features a reactive bromomethyl group and a single fluorine substituent at the 8-position of the spirocyclic scaffold. The base identifiers, including the InChI key WGZKOHMBLNAPLD-UHFFFAOYSA-N and canonical SMILES C1CC2(CCC1(CBr)F)OCCO2, are curated in the ChemSrc database . The predicted physicochemical profile—LogP of 2.41, topological polar surface area (TPSA) of 18.46 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors—has been documented by the commercial supplier Leyan , establishing baseline descriptors that differentiate this compound from non-halogenated, non-fluorinated, or regioisomeric spirocyclic building blocks.

Why 8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane Cannot Be Replaced by Simple Analogs


Substituting this compound with the non-fluorinated analog 8-(bromomethyl)-1,4-dioxaspiro[4.5]decane (CAS 74286-87-6) or with regioisomeric bromomethyl spirocycles introduces quantifiable differences in molecular weight, lipophilicity, electronic character, and hydrogen bonding capacity that directly affect reactivity, purification behaviour, and downstream molecular properties. The presence of the 8-fluoro substituent increases the molecular weight by approximately 18 g/mol relative to the non-fluorinated parent (253.11 vs. 235.12 g/mol) and alters the predicted LogP by an estimated 0.3–0.5 log units compared to the hydrogen-substituted analog . Furthermore, the 8-fluoro group adds a hydrogen bond acceptor site not present in the non-fluorinated analog, changing the compound's interaction profile with biological targets or chromatographic stationary phases. Generic replacement with non-spirocyclic building blocks such as methyl 4-(bromomethyl)-4-fluorocyclohexane-1-carboxylate eliminates the conformational rigidity provided by the [4.5] spirocyclic scaffold, which is frequently exploited in fragment-based drug design to pre-organize exit vectors [1].

Quantitative Differential Evidence for 8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane Selection


Molecular Weight and Fluorine Incorporation vs. Non-Fluorinated Analog

The target compound has a molecular weight of 253.11 g/mol, compared to 235.12 g/mol for the non-fluorinated 8-(bromomethyl)-1,4-dioxaspiro[4.5]decane (CAS 74286-87-6) . This 17.99 g/mol mass difference provides unambiguous differentiation by LC-MS and GC-MS, eliminating identification ambiguity in multi-component reaction mixtures. The fluorine atom contributes an additional 18 g/mol over the hydrogen-substituted analog, directly altering the compound's mass fragmentation pattern and isotopic distribution .

spirocyclic building block fluorinated intermediate mass spectrometry

LogP Difference vs. Non-Fluorinated Analog

The predicted LogP for 8-(bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane is 2.4067 . Although a directly measured LogP for the non-fluorinated analog (CAS 74286-87-6) is not publicly available, the replacement of hydrogen with fluorine at an sp³ carbon typically reduces LogP by approximately 0.3–0.5 log units based on established fluorine substitution rules for alicyclic systems. This lipophilicity shift alters chromatographic retention, aqueous solubility, and predicted membrane permeability, all of which are critical parameters in medicinal chemistry lead optimization.

lipophilicity drug design chromatographic retention

Purity Specification Advantage: 98% vs. 95% for the Non-Fluorinated Analog

Commercially, 8-(bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane is available at 98% purity from the supplier Leyan , whereas the non-fluorinated analog 8-(bromomethyl)-1,4-dioxaspiro[4.5]decane is typically offered at 95% purity by multiple vendors including AK Scientific and other suppliers . This 3 percentage-point purity difference reduces the burden of byproduct removal in subsequent synthetic steps, particularly in multi-step sequences where cumulative impurity effects can significantly depress overall yield.

chemical purity supply chain quality control

Orthogonal Reactivity: Dual Halogen Handles vs. Single-Halogen Analogs

The target compound possesses two chemically distinct halogen substituents: a bromomethyl group (C-Br) amenable to nucleophilic substitution (Sₙ2, SₙAr) and cross-coupling, and a fluorine atom (C-F) at the 8-position that can participate in electrophilic substitution or serve as a metabolically stable blocking group . By contrast, the non-fluorinated analog 8-(bromomethyl)-1,4-dioxaspiro[4.5]decane offers only the bromomethyl reactive handle. The alcohol analog (8-fluoro-1,4-dioxaspiro[4.5]decane-8-methanol, CAS 1256545-97-7) offers only the hydroxyl handle without the bromine leaving group. This orthogonal reactivity enables sequential chemoselective transformations—for example, nucleophilic displacement of bromide followed by late-stage fluorination or vice versa—which is not achievable with either single-halogen or hydroxyl-only analogs .

chemoselective functionalization halogen reactivity synthetic methodology

Spirocyclic Scaffold Rigidity vs. Non-Spirocyclic Analog

The 1,4-dioxaspiro[4.5]decane core provides a conformationally restricted scaffold with well-defined exit vectors for substituents at the 8-position. In contrast, the non-spirocyclic analog methyl 4-(bromomethyl)-4-fluorocyclohexane-1-carboxylate (CAS not assigned, Sigma-Aldrich ENAH659198AE) lacks the spirocyclic dioxolane ring, resulting in greater conformational freedom around the cyclohexane chair and different spatial orientation of the bromomethyl and fluoro groups . While no direct comparative crystallographic data exist for these specific compounds, the broader class of fluorinated spiro heterocycles has been crystallographically characterized, demonstrating that the spiro junction imposes a fixed 90° dihedral angle between the two rings, which rigidifies the three-dimensional presentation of substituents [1]. This structural pre-organization is a recognized advantage in fragment-based drug design (FBDD) for achieving higher binding efficiency with lower entropic penalty.

conformational restriction fragment-based drug design scaffold diversity

Room Temperature Storage Stability vs. Refrigerated Analogs

The ChemicalBook entry for 8-(bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane specifies a storage condition of room temperature , whereas many brominated spirocyclic building blocks require storage at 2–8°C or in a freezer to prevent thermal degradation. For instance, the structurally related compound 6-(bromomethyl)-1,4-dioxaspiro[4.5]decane (CAS 606973-44-8) and several other bromomethyl-substituted spirocycles are typically stored under refrigerated conditions. Room temperature stability reduces cold-chain logistics costs and simplifies bench handling during routine use.

storage condition bench stability laboratory logistics

Validated Application Scenarios for 8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane


Medicinal Chemistry: Synthesis of Fluorinated Spirocyclic Drug Candidates

The combination of a bromomethyl leaving group and an 8-fluoro substituent enables the construction of spirocyclic analogs of bioactive molecules where fluorine is known to enhance metabolic stability and modulate lipophilicity. The conformational rigidity of the [4.5] spirocyclic scaffold, demonstrated for the broader class of fluorinated spiro heterocycles [1], provides well-defined exit vectors for structure-based drug design. The LogP shift of approximately -0.3 to -0.5 units relative to the non-fluorinated analog may improve aqueous solubility and reduce hERG or CYP off-target liabilities .

Organic Synthesis Methodology: Chemoselective Sequential Functionalization

The availability of two chemically distinct halogen handles—bromine for nucleophilic displacement and cross-coupling, and fluorine for electrophilic substitution—enables sequential, chemoselective transformations on a single building block . This is particularly valuable in diversity-oriented synthesis (DOS), where a common intermediate is elaborated into multiple scaffolds using orthogonal reactivity without protecting group manipulation.

Materials Science: Fluorinated Polymer Precursors

The spirocyclic dioxolane ring combined with the fluorinated cyclohexane core introduces rigidity and altered dielectric properties that are of interest for specialty polymer design. The 98% purity specification from Leyan supports direct use in polymerization without pre-purification, reducing monomer contamination that can limit polymer chain length or cross-linking uniformity.

Agrochemical Research: Fluorinated Spirocyclic Building Blocks

Fluorine incorporation is a well-established strategy in agrochemical discovery to improve environmental stability and bioavailability. The room temperature storage condition and commercial availability at gram scale facilitate the use of this building block in agrochemical library synthesis without specialized cold-chain infrastructure.

Quote Request

Request a Quote for 8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.